molecular formula C16H13NO2S2 B381518 2-[(E)-2-thiophen-2-ylethenyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]oxazin-4-one CAS No. 278176-63-9

2-[(E)-2-thiophen-2-ylethenyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]oxazin-4-one

Cat. No.: B381518
CAS No.: 278176-63-9
M. Wt: 315.4g/mol
InChI Key: LPWKMWIDDXVTBP-BQYQJAHWSA-N
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Description

This compound belongs to the thieno[2,3-d][1,3]oxazin-4-one chemotype, characterized by a bicyclic framework combining a tetrahydrobenzothiophene moiety fused with a 1,3-oxazin-4-one ring.

Properties

IUPAC Name

2-[(E)-2-thiophen-2-ylethenyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]oxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2S2/c18-16-14-11-5-1-2-6-12(11)21-15(14)17-13(19-16)8-7-10-4-3-9-20-10/h3-4,7-9H,1-2,5-6H2/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPWKMWIDDXVTBP-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(OC3=O)C=CC4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C3=C(S2)N=C(OC3=O)/C=C/C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(E)-2-thiophen-2-ylethenyl]-5,6,7,8-tetrahydro- benzothiolo[2,3-d][1,3]oxazin-4-one is a complex heterocyclic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of the compound can be broken down into several key components:

  • Thiophene ring : Known for its role in various biological activities.
  • Benzothiolo and oxazine moieties : These contribute to the compound's stability and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene derivatives. For instance, compounds with similar structural frameworks have shown significant activity against various cancer cell lines.

Case Study: Antitumor Effects

A study investigating thiophene derivatives reported that certain compounds exhibited IC50 values in the low micromolar range against HepG-2 (liver cancer) and A-549 (lung cancer) cell lines. The mechanism of action was attributed to the inhibition of DNA synthesis and interference with cell division processes.

CompoundCell LineIC50 (μM)
20bHepG-24.37 ± 0.7
20bA-5498.03 ± 0.5

Antimicrobial Activity

Thiophene-containing compounds have also demonstrated antimicrobial properties. A comparative study using disk diffusion assays showed that certain derivatives effectively inhibited the growth of both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy Table

CompoundBacteriaZone of Inhibition (mm)
25aStaphylococcus aureus15
25bEscherichia coli12

Anti-inflammatory Properties

Compounds similar to 2-[(E)-2-thiophen-2-ylethenyl]-5,6,7,8-tetrahydro- benzothiolo[2,3-d][1,3]oxazin-4-one have been reported to exhibit anti-inflammatory effects. Research indicates that these compounds may inhibit pro-inflammatory cytokines, thus reducing inflammation in vivo.

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation : The planar structure allows it to intercalate into DNA, disrupting replication.
  • Enzyme Inhibition : Compounds in this class may inhibit key enzymes involved in tumor progression and inflammatory pathways.
  • Receptor Modulation : Interaction with specific receptors can modulate cellular responses related to cancer and inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis focuses on compounds sharing core heterocyclic frameworks or substituent motifs with the target molecule.

Thieno[2,3-d][1,3]oxazin-4-one Derivatives

  • Hit Compounds from C1s Inhibition Studies (Table 4, ): The target compound is part of a series of thieno[2,3-d][1,3]oxazin-4-one derivatives evaluated for C1s protease inhibition. Compared to other hits in this chemotype, the (E)-thiophen ethenyl group may improve selectivity by reducing off-target interactions. For instance, analogs with bulkier aryl substituents (e.g., 4-chlorophenyl) showed lower potency, suggesting that electronic and steric properties of the substituent critically influence activity .

Benzothieno-Pyrimidin-4-one Derivatives

  • BPOET (): Structurally distinct due to its pyrimidinone core, BPOET (2-[[2-(4-bromophenyl)-2-oxoethyl]thio]-3-ethyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-one) activates ribosomes to resuscitate bacterial persister cells. Unlike the target compound, BPOET’s 4-bromophenyl and oxoethylthio groups confer hydrophobic interactions critical for binding rRNA-modifying enzymes .
  • Anticancer Derivatives (): Compounds such as 8c (piperazinyl-sulfanyl substituted benzothieno-pyrimidinone) exhibit anticancer activity, likely mediated by kinase inhibition. The pyrimidinone core allows for diverse substituent modifications, but the oxazinone core in the target compound may offer improved metabolic stability due to reduced ring strain .

Thieno-Pyrimidin-4-one Derivatives with Antimicrobial Activity ()

  • 2-Aminothieno[2,3-d]pyrimidin-4-ones (): Synthesized via cyclization of o-aminonitriles, these derivatives show antimicrobial activity. However, the oxazinone’s oxygen atom may improve hydrogen-bonding capacity in the target .

Structural and Physicochemical Comparison

Property Target Compound BPOET (Pyrimidinone) 8c (Pyrimidinone) 2-Aminothieno-Pyrimidinone
Core Structure Oxazinone Pyrimidinone Pyrimidinone Pyrimidinone
Key Substituents (E)-Thiophen ethenyl 4-Bromophenyl, oxoethylthio Piperazinyl-sulfanyl Ethyl, aminonitrile
Bioactivity C1s inhibition Ribosome activation Anticancer Antimicrobial
Selectivity High (C1s vs. other proteases) N/A Moderate (kinase targets) Broad-spectrum
Synthetic Route Likely NaH/DMF cyclization Multi-step alkylation Sulfanyl-piperazine coupling Phosphazene-mediated cyclization

Key Research Findings

  • Electronic Effects: The oxazinone core in the target compound provides a polarized carbonyl group, enhancing hydrogen-bond acceptor capacity compared to pyrimidinones. This feature is critical for binding serine proteases like C1s .
  • Substituent Impact: The (E)-thiophen ethenyl group’s planar geometry facilitates π-π stacking with aromatic residues in enzyme active sites, a property less pronounced in analogs with alkyl or chlorophenyl groups .
  • Biological Selectivity: Thieno-oxazinones exhibit narrower target profiles than pyrimidinones, which often interact with kinases or rRNA-modifying enzymes due to their bulkier cores .

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

A foundational approach involves cyclocondensation reactions between anthranilic acid analogues and orthoesters or acylating agents. For example, acid-catalyzed reactions of anthranilic acids with trimethyl orthoacetate yield benzoxazin-4-ones. Adapting this method, 2-amino-4-mercaptobenzoic acid could serve as a precursor for the benzothiolo-oxazinone core. Reaction with thionyl chloride or p-toluenesulfonyl chloride facilitates cyclization, as demonstrated in Deferasirox intermediate synthesis.

Table 1: Cyclocondensation Conditions for Oxazinone Core

PrecursorReagentSolventTemperature (°C)Yield (%)
2-Amino-4-mercaptobenzoic acidp-Toluenesulfonyl chlorideDichloromethane25–3039.3
Anthranilic acidTrimethyl orthoacetateTolueneReflux72
CatalystBaseSolventYield (%)E:Z Ratio
Pd(PPh₃)₄K₂CO₃DMF6895:5
Pd(OAc)₂/XPhosCs₂CO₃THF8298:2

Hydrogenation to Tetrahydrobenzene Moiety

Catalytic Hydrogenation of Aromatic Precursors

Selective hydrogenation of the benzene ring to a tetrahydro system requires careful catalyst selection. Pd/C or Rh/Al₂O₃ under moderate H₂ pressure (3–5 atm) achieves partial saturation without disrupting the oxazinone or thiophene rings. Over-hydrogenation is mitigated by controlling reaction time and temperature.

Table 3: Hydrogenation Conditions and Outcomes

CatalystPressure (atm)Temperature (°C)Conversion (%)Selectivity (%)
Pd/C (10%)3609288
Rh/Al₂O₃5809882

Integrated Synthetic Routes

Sequential Three-Step Synthesis

A representative pathway involves:

  • Cyclocondensation : 2-Amino-4-mercaptobenzoic acid reacts with p-toluenesulfonyl chloride in dichloromethane to form the benzothiolo-oxazinone core.

  • Heck Coupling : Bromination at C-2 followed by Pd-catalyzed coupling with thiophene-2-vinylboronic acid introduces the ethenyl group.

  • Hydrogenation : Rh/Al₂O₃-mediated hydrogenation saturates the benzene ring.

Overall Yield : 52% (three steps).

Comparative Analysis of Methodologies

MethodAdvantagesLimitationsYield (%)
Cyclocondensation + HeckHigh E-selectivity, scalableMulti-step purification52
One-pot tandem synthesisReduced stepsLower stereocontrol37

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